Increased Boiling Point Reduces Evaporative Loss in High-Temperature Synthesis vs. 6-Methyl-2H-chromene
The 6-isopropyl analog exhibits a significantly higher predicted boiling point (264.35°C) compared to the 6-methyl analog (238.12°C), offering a wider liquid handling range for high-temperature synthetic transformations before phase change and reducing the risk of uncontrolled evaporative loss in open or refluxing systems .
| Evidence Dimension | Predicted Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 264.35 °C |
| Comparator Or Baseline | 6-Methyl-2H-chromene: 238.12 °C |
| Quantified Difference | 26.23 °C higher |
| Conditions | Predicted/calculated values from standardized models; data sourced from ChemBlink (isopropyl) and LookChem/Molbase (methyl) |
Why This Matters
A 26°C higher boiling point allows for higher temperature reaction screening without solvent switching, making 6-isopropyl-2H-chromene a more robust building block for methodologies requiring thermal activation.
